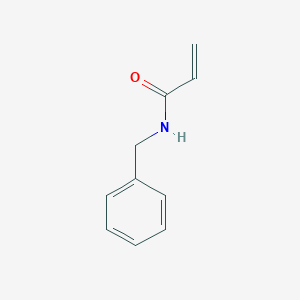
N-Benzylacrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Benzylacrylamide and related compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method is employed to create a series of compounds that can inhibit cancer cell growth, demonstrating the versatility of this compound derivatives in synthesizing biologically active molecules (Stefely et al., 2010). Another approach involves the radical polymerization of methacrylamide derivatives, showcasing the chemical reactivity and potential for creating polymeric materials (Murata et al., 1996).
Molecular Structure Analysis
The structural, electronic, topological, and vibrational properties of a series of N-benzylamides, which are structurally related to this compound, have been extensively studied. These studies combine spectroscopic techniques with computational methods to understand the influence of the benzyl group and the acrylamide linkage on the molecule's properties (Chain et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including base-mediated intramolecular arylation, which highlights its reactivity towards forming complex nitrogenous heterocycles (Kisseljova et al., 2014). The molecule's ability to undergo oxidative coupling reactions further underscores its utility in synthetic chemistry for creating benzazoles (Gopalaiah & Chandrudu, 2015).
Physical Properties Analysis
The study of methacrylamide derivatives, closely related to this compound, provides insight into the physical properties of these compounds, such as their thermal stability and radical polymerization behavior. These properties are crucial for their application in materials science and engineering (Murata et al., 1996).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their reactivity in palladium-catalyzed tandem N-arylation/carboamination reactions, underscore their potential in synthesizing complex organic molecules with high stereochemical control (Yang et al., 2005). Furthermore, the molecule's participation in photoredox-catalyzed reactions highlights its versatility in creating fluorinated compounds (Zhang et al., 2016).
Applications De Recherche Scientifique
Modulation des comportements rhéologiques
Le polyacrylamide partiellement hydrolysé modifié par le N-benzylacrylamide a été utilisé pour étudier les comportements rhéologiques des solutions aqueuses en présence de divers tensioactifs . Le facteur stérique des molécules de tensioactif joue un rôle important dans le réglage de la rhéologie de la solution polymère par le biais de cinétiques diverses de micelles mixtes composées à la fois de tensioactifs et de polymères . Ceci a des applications potentielles dans des domaines tels que l'amélioration de la récupération du pétrole et la formulation de peinture .
Synthèse du polyacrylamide modifié hydrophobiquement
Le this compound est utilisé dans la synthèse du polyacrylamide modifié hydrophobiquement, également connu sous le nom de BAM-HPAM . Ce polymère a été conçu pour ses applications potentielles dans divers secteurs industriels .
Applications de boue de forage
Un copolymère dérivé de l'acrylamide et du para-isobutyl-N-phényléthyl acrylamide a été synthétisé, ce qui montre une amélioration significative des propriétés rhéologiques de la boue de forage . L'ajout de ce copolymère conduit à une augmentation significative de la viscosité apparente, de la viscosité plastique, du point d'écoulement et des valeurs de résistance au gel, tandis que les propriétés de filtration de la boue de forage diminuent .
Impact des sels de sodium et de calcium
L'incorporation de sels de sodium et de calcium a un effet substantiel sur les propriétés rhéologiques et de filtration de la boue de forage . On observe une diminution substantielle des valeurs de viscosité apparente et une augmentation relativement élevée des valeurs de filtration .
Synthèse des acrylamides N-substitués
Le this compound est utilisé dans la synthèse des acrylamides N-substitués dérivés des acides acrylique et méthacrylique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024
Safety and Hazards
Mécanisme D'action
Target of Action
N-Benzylacrylamide (BAM) is a modified form of polyacrylamide, a class of macromolecules with numerous industrial applications . The primary targets of BAM are the polymer chains of polyacrylamide, where it acts as a modifying agent .
Mode of Action
BAM interacts with polyacrylamide chains, modifying their properties and behaviors. This interaction is believed to occur through diverse kinetics of mixed micelles composed of both surfactants and polymers . The steric factor of the surfactant molecules plays an important role in tuning the rheology of the polymer solution .
Biochemical Pathways
It’s known that bam modifies the rheological behaviors of hydrophobically modified polyacrylamide based on micellar kinetics . This suggests that BAM may influence the formation and behavior of micelles, which are crucial components in many biochemical processes.
Result of Action
The primary result of BAM’s action is the modulation of the rheological behaviors of polyacrylamide. This includes changes in viscosity and shear-thinning properties, which can be of great interest in applications such as enhanced oil recovery and painting formulation .
Action Environment
The action of BAM is influenced by various environmental factors. For instance, the presence of various surfactants can affect the kinetics of mixed micelles, thereby influencing the rheological behaviors of the polymer solution . Additionally, factors such as temperature and pH could potentially impact the efficacy and stability of BAM.
Propriétés
IUPAC Name |
N-benzylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHOLGYGRKZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157915 | |
| Record name | N-Benzylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13304-62-6 | |
| Record name | N-Benzylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13304-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013304626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide, N-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Benzylacrylamide primarily used for in scientific research?
A1: this compound is frequently employed as a monomer in the synthesis of various polymers. Its hydrophobic nature, stemming from the benzyl group, makes it particularly valuable for creating amphiphilic polymers with self-folding properties in aqueous solutions. These polymers mimic the behavior of biomacromolecules like proteins. [, ] Additionally, this compound serves as a building block for synthesizing complex molecules with biological and material applications. [, , , , , , , ]
Q2: How does the structure of this compound contribute to its function in these applications?
A2: The structure of this compound plays a crucial role in its function. The acrylamide group enables polymerization, while the hydrophobic benzyl group introduces amphiphilicity, driving the self-assembly of polymers in water. [] This hydrophobic interaction is key for mimicking protein folding and creating materials with unique properties. Furthermore, the benzyl group can be modified to fine-tune the properties of the resulting polymers or act as a handle for further chemical transformations. [, , , , ]
Q3: Can you give specific examples of how this compound is used to synthesize complex molecules?
A3: this compound is a versatile starting material in organic synthesis. For example, it is used in electrophilic halospirocyclization reactions to create 4-halomethyl-2-azaspiro[4.5]decanes, which are valuable intermediates in medicinal chemistry. [] It is also used in photoredox-catalyzed reactions to synthesize difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, compounds with potential pharmaceutical applications. [] Other reactions include its use in the synthesis of azaspirocycles via Meerwein addition/cyclization, [] azaspirocyclohexadienones through palladium-catalyzed difunctionalization/dearomatization, [] and trifluoromethylated 2-azaspiro[4.5]decanes using copper-catalyzed trifluoromethylation. []
Q4: What are the implications of the self-folding behavior of this compound-containing polymers?
A5: The self-folding behavior of these polymers has significant implications for mimicking the complex structures and functions of proteins. Research shows that the spin-spin relaxation time (T2) of the hydrophobic segments in these polymers decreases with increased polymer collapse, indicating restricted mobility due to folding. [] This control over polymer conformation through self-assembly can be harnessed to design materials with tailored properties, such as drug delivery systems and biosensors. []
Q5: How is this compound contributing to advances in material science?
A6: this compound is instrumental in creating novel materials with desirable properties. For instance, it's a key component in synthesizing robust, self-healable, and shape-memory supramolecular hydrogels. [] These hydrogels are formed through multiple hydrogen bonding interactions between poly(N-acryloyl glycinamide-co-N-benzyl acrylamide) and agar, resulting in materials with potential applications in biomedical fields.
Q6: What are the environmental implications of using this compound?
A6: While the provided research doesn't explicitly address the environmental impact of this compound, it's crucial to consider the potential environmental consequences of its production, use, and disposal. Further research is needed to assess its biodegradability, ecotoxicological effects, and explore strategies for responsible waste management and sustainable alternatives.
Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?
A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, infrared (IR) spectroscopy for identifying functional groups, and polarimetry for studying chiral molecules. [] Additionally, techniques like size exclusion chromatography (SEC) can be used to determine the molecular weight and polydispersity of polymers containing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


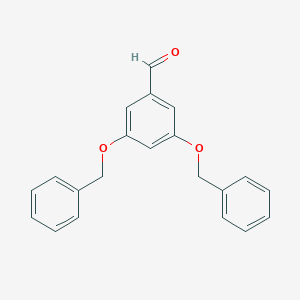
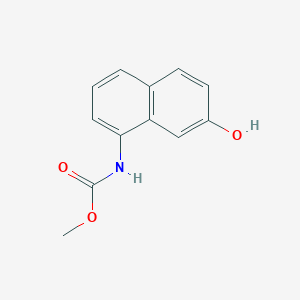
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)
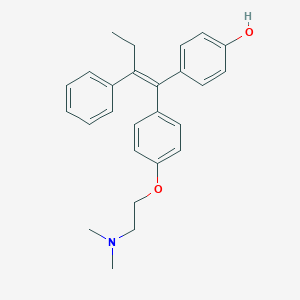
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
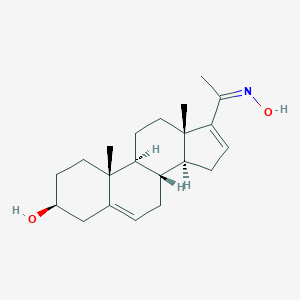
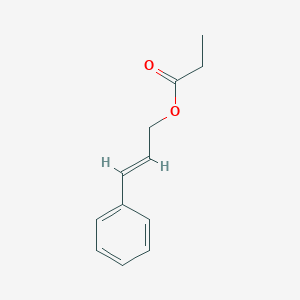




![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)

